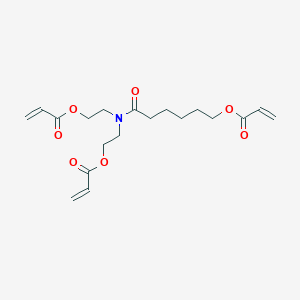
1,5-Diethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethyl groups attached to the first and fifth positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic alkylation processes. These processes often utilize zeolite catalysts to enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,5-Diethylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research has explored its potential as a fluorescent probe for studying biological systems.
Medicine: Investigations are ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,5-Diethylnaphthalene exerts its effects depends on the specific reaction or application. In oxidation reactions, the ethyl groups can influence the electron density of the naphthalene ring, affecting the reactivity and selectivity of the reaction. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially serving as a probe or therapeutic agent.
Comparison with Similar Compounds
1,5-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Diethylnaphthalene:
Uniqueness: this compound’s unique structural features, such as the ethyl groups, confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H16 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,5-diethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h5-10H,3-4H2,1-2H3 |
InChI Key |
VYTYHVZVJJFFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


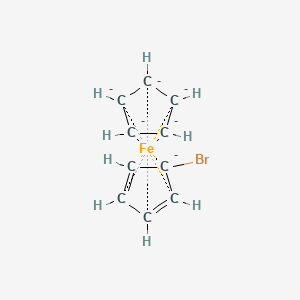
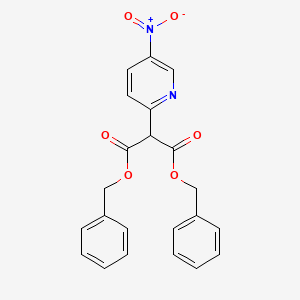
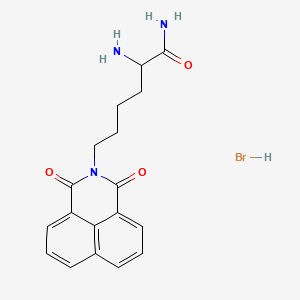

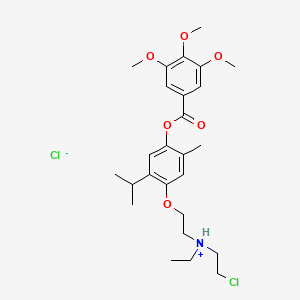
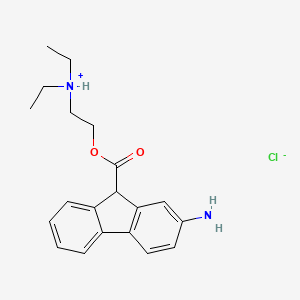


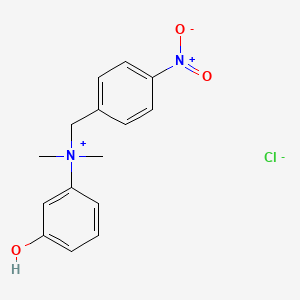


![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

